molecular formula C10H15N3O B1488296 [1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol CAS No. 1566880-66-7

[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol

Cat. No. B1488296
CAS RN: 1566880-66-7
M. Wt: 193.25 g/mol
InChI Key: VWAHREPHTYMSFM-UHFFFAOYSA-N
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Description

“[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol” is a chemical compound with the IUPAC name [1-(3-amino-2-pyridinyl)-4-piperidinyl]methanol . It has a molecular weight of 207.28 . This compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol” is an oil that is stored at room temperature . It has a molecular weight of 207.28 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Kobayashi et al. (2011) described the synthesis of 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives by reacting aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, showcasing the chemical versatility of related compounds (Kobayashi et al., 2011).

  • Novel Preparation Methods : Lifshits et al. (2015) developed a new method for preparing (2-aminopyridin-4-yl)methanol, demonstrating advancements in the synthesis of similar compounds (Lifshits et al., 2015).

  • Synthesis of Extended π-Conjugated Systems : Shaabani et al. (2009) reported the synthesis of bis-3-aminoimidazo[1, 2-a] pyridines as extended π-conjugated systems, indicating the potential of similar aminopyridines in creating complex molecular structures (Shaabani et al., 2009).

Applications in Medicinal Chemistry

  • Pharmacological Evaluation : Tsuno et al. (2017) evaluated novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as transient receptor potential vanilloid 4 (TRPV4) antagonists, highlighting the potential medicinal applications of related compounds (Tsuno et al., 2017).

  • Antibacterial Activity : Bogdanowicz et al. (2013) synthesized novel 4-Pyrrolidin-3-cyanopyridine derivatives and evaluated their antibacterial activity, suggesting the utility of similar compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Material Science and Photocatalysis

  • Electro-Optic Materials : Facchetti et al. (2003) described the synthesis of diethanolaminomethyl-functionalized derivatives for use in electro-optic materials, indicating the potential of aminopyridines in material science applications (Facchetti et al., 2003).

  • Photocatalytic Activities : Bachmann et al. (2013) studied the photocatalytic water reduction capabilities of complexes with pyridine-aminopyrimidine/aminopyridine supramolecular reagents, showing the relevance of such compounds in photocatalysis (Bachmann et al., 2013).

properties

IUPAC Name

[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-2-1-4-12-10(9)13-5-3-8(6-13)7-14/h1-2,4,8,14H,3,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAHREPHTYMSFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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